molecular formula C12H6BrClS B13354488 1-Bromo-7-chlorodibenzo[b,d]thiophene

1-Bromo-7-chlorodibenzo[b,d]thiophene

Cat. No.: B13354488
M. Wt: 297.60 g/mol
InChI Key: YKMXHKKIMLSYIK-UHFFFAOYSA-N
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Description

1-Bromo-7-chlorodibenzo[b,d]thiophene (CAS No: 1622440-57-6) is a high-value heterocyclic aromatic building block extensively employed in organic synthesis and pharmaceutical research. This compound features a dibenzothiophene core functionalized with both bromo and chloro substituents, which serve as orthogonal reactive sites for sequential metal-catalyzed cross-couplings, such as Suzuki and Buchwald-Hartwig reactions, facilitating the construction of complex molecular architectures . With a molecular formula of C 12 H 6 BrClS and a molecular weight of 297.60 g/mol, it is characterized as a white to off-white powder with a typical purity of 98% or higher . Its primary application is as a key intermediate in the development of advanced materials and active pharmaceutical ingredients (APIs). The structural motif of the thiophene nucleus is of significant interest in medicinal chemistry, as it is found in compounds demonstrating a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . This reagent is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6BrClS

Molecular Weight

297.60 g/mol

IUPAC Name

1-bromo-7-chlorodibenzothiophene

InChI

InChI=1S/C12H6BrClS/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H

InChI Key

YKMXHKKIMLSYIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(S2)C=C(C=C3)Cl)C(=C1)Br

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 7 Chlorodibenzo B,d Thiophene and Analogues

Strategic Retrosynthesis of 1-Bromo-7-chlorodibenzo[b,d]thiophene

A retrosynthetic analysis of this compound reveals several potential synthetic strategies. The most common disconnections involve the carbon-sulfur bonds that form the thiophene (B33073) ring or the carbon-halogen bonds.

Strategy 1: Post-Cyclization Halogenation. This approach starts with the disconnection of the C-Br and C-Cl bonds. This retrosynthetic step leads back to the parent dibenzo[b,d]thiophene core. However, this is often the most challenging forward approach due to the inherent regioselectivity of electrophilic substitution on the dibenzo[b,d]thiophene nucleus, which preferentially occurs at the 2- and 8-positions. Achieving the 1,7-substitution pattern would require overcoming this natural reactivity, possibly through the use of blocking groups or specialized directing groups.

Strategy 2: Cyclization of a Pre-functionalized Biphenyl (B1667301). A more regiocontrolled strategy involves disconnecting the two C–S bonds of the central thiophene ring. This leads to a 2-mercapto-2'-halobiphenyl derivative or a related precursor. For the target molecule, this would imply a biphenyl intermediate already containing the necessary chlorine and bromine atoms at the correct positions. The subsequent intramolecular cyclization to form the thiophene ring would then yield the desired product without ambiguity.

Strategy 3: Modern Cross-Coupling Approaches. Disconnecting the molecule based on modern transition metal-catalyzed reactions could lead to precursors suitable for intramolecular C–S coupling or C–H/C–S functionalization. For instance, one could envision a precursor like a 2-bromo-thiophenyl-substituted benzene (B151609) derivative that can be cyclized via an intramolecular C–H activation/C–S bond formation reaction.

These varied retrosynthetic pathways highlight the evolution of synthetic organic chemistry, from classical cyclization reactions requiring pre-installed functionality to modern catalytic methods that offer more direct and efficient routes.

Classical Synthetic Routes to Halogenated Dibenzo[b,d]thiophenes: Historical Context and Evolution

Historically, the synthesis of halogenated dibenzo[b,d]thiophenes relied on robust, often high-temperature reactions that constructed the core ring system, followed by functionalization.

The formation of the central thiophene ring is the cornerstone of classical dibenzo[b,d]thiophene synthesis. These methods typically involve the intramolecular cyclization of substituted biphenyls or the reaction of biphenyl itself with a sulfur source.

One of the earliest methods for synthesizing the parent dibenzo[b,d]thiophene involves heating biphenyl with sulfur in the presence of a Lewis acid like anhydrous aluminum chloride (AlCl₃). chemicalbook.com While effective for the unsubstituted core, applying this method to substituted biphenyls to create specific isomers like this compound can be problematic, often leading to mixtures of products and potential halogen scrambling under the harsh conditions.

Other classical cyclization strategies provide more control by starting with precursors where one of the key C-S bonds is already formed. These include:

The Pschorr Reaction: Diazotization of a 2-amino-2'-arylthio-biphenyl followed by a copper-catalyzed intramolecular cyclization.

Friedel-Crafts Type Cyclizations: Intramolecular electrophilic attack of a sulfonyl chloride onto an adjacent aromatic ring to form a dihydrodibenzothiophene, which is then reduced and aromatized.

These methods offer better regiochemical control because the substitution pattern is installed on the biphenyl precursor before the final ring-closing step.

Classical Cyclization Method Starting Material Type Key Reagents General Outcome
Biphenyl SulfurationBiphenylSulfur, AlCl₃Dibenzo[b,d]thiophene core
Pschorr Cyclization2-Amino-2'-arylthio-biphenylNaNO₂, H⁺; Cu catalystRegiocontrolled Dibenzo[b,d]thiophene
Smiles RearrangementActivated aryl halide & aryl thiolBaseDibenzo[b,d]thiophene precursor

Once the dibenzo[b,d]thiophene core is formed, the introduction of halogen substituents via electrophilic aromatic substitution is a common strategy. However, this approach is governed by the inherent reactivity of the ring system. Electrophilic attack on unsubstituted dibenzo[b,d]thiophene occurs preferentially at the C2 position, followed by the C8 position, due to electronic stabilization of the intermediate sigma complex. chemicalbook.com

Therefore, direct halogenation of dibenzo[b,d]thiophene is not a viable route for synthesizing this compound. For instance, controlled bromination typically yields 2-bromodibenzo[b,d]thiophene, while more forceful conditions can lead to 2,8-dibromodibenzo[b,d]thiophene. chemicalbook.com Achieving substitution at the 1- and 7-positions requires a more nuanced, multi-step approach.

Classical strategies to overcome this regiochemical preference include:

Use of Blocking Groups: Introducing a substituent (like a sulfonic acid group) at the more reactive 2- and 8-positions, performing the desired halogenation at the now-available 1- and 7-positions, and subsequently removing the blocking group.

Synthesis from Pre-halogenated Precursors: The most reliable classical method is to begin with biphenyl or diphenyl sulfide (B99878) precursors that already contain the chlorine and bromine atoms in the desired final positions. The cyclization reaction then constructs the thiophene ring to yield the target this compound unambiguously. This approach, while lengthy, provides absolute control over the isomer that is formed.

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has introduced powerful catalytic methods that can streamline the synthesis of complex heterocyclic systems like halogenated dibenzo[b,d]thiophenes, offering improved efficiency and regioselectivity.

Transition metals, particularly palladium and copper, are central to modern strategies for forming the dibenzo[b,d]thiophene core. rsc.orgdtu.dk These methods often involve intramolecular C–S cross-coupling reactions, which are highly efficient for forming the thiophene ring.

A common approach involves the synthesis of a 2-halo-2'-thio-biphenyl derivative, which can then undergo an intramolecular coupling reaction. For example, a 2-bromo-2'-mercaptobiphenyl can be cyclized using a palladium or copper catalyst to form the C–S bond and generate the dibenzo[b,d]thiophene skeleton. This strategy maintains the integrity of any pre-installed substituents on the biphenyl rings, making it ideal for the synthesis of specifically substituted analogues. researchgate.net

More advanced cascade reactions have also been developed. For instance, palladium and copper catalysts can be used to trigger a cascade cyclization of aryldiynes to generate halogenated polycyclic aromatic thiophenes. nih.govacs.org In these reactions, a suitably designed di-alkynyl thioether undergoes a metal-catalyzed cyclization, incorporating a halogen atom from the reaction medium (e.g., from CuX₂) into the final product. nih.gov

Catalytic Method Catalyst System (Example) Precursor Type Key Advantage
Intramolecular C-S CouplingPd(OAc)₂, Ligand2-Halo-2'-thio-biphenylHigh regiocontrol from precursor
Cascade CyclizationPdX₂ / CuX₂Aryldiyne thioetherRapid construction of complex core
C-H/C-S CouplingPd(OAc)₂Biphenyl thioetherAvoids pre-halogenation of precursor

A palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives has been developed via the cleavage of C-H and C-S bonds, which avoids the need for an external stoichiometric oxidant. researchgate.net

Direct C–H functionalization or activation represents a paradigm shift in organic synthesis, aiming to form C–C or C-heteroatom bonds by directly converting a C–H bond, thus minimizing pre-functionalization steps. mdpi.com This strategy is particularly powerful for the late-stage functionalization of heterocyclic cores.

While direct, regioselective C–H halogenation of the dibenzo[b,d]thiophene core at the 1- and 7-positions remains a significant challenge, palladium-catalyzed methods have shown promise for regioselective C-H functionalization of various aromatic and heteroaromatic systems. nih.govnih.gov These reactions often use a directing group to guide the metal catalyst to a specific C–H bond.

For the synthesis of this compound, a C–H functionalization strategy might involve:

Directed Halogenation: Attaching a removable directing group to the dibenzo[b,d]thiophene core (e.g., at the C4 or C6 positions) that could guide a palladium catalyst to ortho-halogenate the C-H bonds at the C1 and C7 positions.

Sequential C-H Activation: Developing catalytic systems with unique selectivity that can differentiate between the various C-H bonds on the dibenzo[b,d]thiophene ring. Research into the direct C-H arylation of thiophene rings has demonstrated that regioselectivity can be controlled, offering a potential pathway for selective functionalization. mdpi.com

Electrophilic cyclization of precursors like 2-(phenylethynyl)thioanisole with iodine has proven to be an efficient method to access halogenated benzo[b]thiophenes, a strategy that could be extended to more complex dibenzo[b,d]thiophene systems. researchgate.net These modern approaches, while still under development for this specific substitution pattern, represent the frontier in the efficient and atom-economical synthesis of halogenated dibenzo[b,d]thiophenes.

Regioselectivity and Stereocontrol in the Synthesis of Halogenated Dibenzo[b,d]thiophenes

The regiochemical outcome of halogenation on the dibenzo[b,d]thiophene nucleus is a critical aspect of its synthetic chemistry. The positions of electrophilic attack are influenced by the electron density of the aromatic rings, which can be modulated by substituents. In the absence of directing groups, electrophilic aromatic substitution on dibenzo[b,d]thiophene typically occurs at positions 2 and 8, which are electronically favored. However, to achieve a specific substitution pattern like 1-bromo-7-chloro, a multi-step synthetic strategy is often required, employing directing groups or pre-functionalized precursors.

One powerful strategy for achieving regioselectivity is through ortho-lithiation , a directed ortho metalation (DoM) reaction. researchgate.net This approach involves the use of a directing group that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. This lithiated intermediate can then be quenched with an electrophilic halogen source to install a halogen atom at a specific site that might be inaccessible through direct electrophilic halogenation.

Electrophilic cyclization reactions are another key methodology for constructing halogenated benzothiophene (B83047) derivatives with high regioselectivity. researchgate.net These methods often involve the cyclization of a suitably substituted precursor, where the halogen is introduced during the ring-forming step. For instance, the halocyclization of 2-alkynyl thioether derivatives can be controlled to yield specific isomers. researchgate.net

The concept of "halogen dance " reactions, which involve the migration of a halogen atom on an aromatic ring via successive halogen-metal exchanges, can also be a tool for accessing specific isomers that are not directly obtainable. kobe-u.ac.jprsc.org This process can be influenced by reaction conditions such as the choice of metal amide base, solvent, and temperature, allowing for a degree of control over the final position of the halogen. kobe-u.ac.jp

It is important to note that for planar, aromatic molecules like dibenzo[b,d]thiophene, stereocontrol is not a primary consideration in the synthesis of the core structure itself. The focus remains squarely on achieving the desired regiochemistry of the substituents on the aromatic rings.

Synthetic Strategy Description Key Controlling Factors
Directed ortho-Metalation (DoM)Use of a directing group to guide lithiation to a specific ortho position, followed by quenching with an electrophile.Nature of the directing group, organolithium reagent, and electrophilic halogen source.
Electrophilic CyclizationIntramolecular cyclization of a precursor where a halogen is incorporated during ring formation.Structure of the starting material and the nature of the electrophilic cyclizing agent.
Halogen DanceBase-induced migration of a halogen atom on the aromatic ring to a thermodynamically more stable position.Base, solvent, temperature, and additives.

Green Chemistry Considerations and Sustainable Approaches in Synthetic Route Design for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including halogenated dibenzo[b,d]thiophenes. The goal is to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement in the green synthesis of halogenated heterocycles is the use of environmentally benign solvents and reagents . nih.govnih.gov For example, ethanol (B145695) is a much safer and more sustainable solvent compared to traditional chlorinated solvents. nih.govnih.gov The use of "table salt" (sodium halides) as a source of electrophilic halogens, often in conjunction with a copper catalyst, represents a greener alternative to harsh and corrosive halogenating agents. nih.govnih.gov This approach allows for the incorporation of chlorine, bromine, and iodine by simply changing the sodium halide used. nih.gov

These copper-mediated halocyclization reactions can be performed under mild reaction conditions, often at room temperature, which reduces energy consumption. nih.gov The methodology has been successfully applied to the synthesis of various halogenated thiophenes and related heterocycles, offering high product yields. nih.govnih.gov

Key aspects of sustainable approaches in the synthesis of halogenated dibenzo[b,d]thiophenes include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. Photocatalytic methods, for instance, can offer green alternatives for C-H functionalization.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Green Chemistry Principle Application in Halogenated Dibenzothiophene Synthesis Example
Safer SolventsReplacement of hazardous solvents like dichloromethane (B109758) or toluene (B28343).Using ethanol as a reaction solvent. nih.govnih.gov
Use of Renewable FeedstocksSourcing starting materials from renewable biological sources.(Currently less explored for this specific compound class)
CatalysisUtilizing catalysts to improve reaction efficiency and reduce waste.Copper-mediated electrophilic cyclization. nih.gov
Safer ReagentsEmploying less toxic and hazardous reagents.Using sodium halides as a source of electrophilic halogens. nih.govnih.gov

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, reducing the environmental footprint of these important chemical compounds.

Reactivity and Transformation Pathways of 1 Bromo 7 Chlorodibenzo B,d Thiophene

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dibenzo[b,d]thiophene Core

The dibenzo[b,d]thiophene ring system is an electron-rich aromatic structure, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org Compared to benzene (B151609), five-membered heterocycles like thiophene (B33073) are generally more reactive towards electrophiles due to the ability of the heteroatom to stabilize the cationic intermediate. wikipedia.orgresearchgate.net For the parent dibenzo[b,d]thiophene, electrophilic attack occurs preferentially at the 2- and 8-positions. rsc.org

For 1-bromo-7-chlorodibenzo[b,d]thiophene:

The bromine atom at the C1 position directs incoming electrophiles to the C2 and C4 positions.

The chlorine atom at the C7 position directs electrophiles to the C6 and C8 positions.

Given the combined deactivating effects of both halogens, forcing conditions may be required to achieve electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) on the dibenzo[b,d]thiophene core is generally challenging. wikipedia.org Aromatic rings are inherently electron-rich and resist attack by nucleophiles. wikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group to activate the ring for nucleophilic attack. wikipedia.orgresearchgate.net In this compound, the bromo and chloro substituents are not sufficiently activating to promote SNAr reactions under standard conditions. nih.govnih.gov Therefore, direct displacement of either bromide or chloride by a nucleophile via the classical SNAr addition-elimination mechanism is not a favored transformation pathway. uoanbar.edu.iq

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant transformation pathway for this compound. nih.gov A key feature of this substrate is the differential reactivity of the C-Br and C-Cl bonds. The oxidative addition of an aryl halide to a palladium(0) complex is the first and often rate-determining step in the catalytic cycle. The relative bond strength and reactivity follow the order C-I > C-Br > C-OTf > C-Cl. researchgate.net

This reactivity difference allows for highly chemoselective cross-coupling reactions, where the more reactive C-Br bond at the C1 position can be functionalized while leaving the C-Cl bond at the C7 position intact. This sequential functionalization strategy is a cornerstone of modern organic synthesis, enabling the construction of complex, unsymmetrically substituted molecules. nih.gov

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com For this compound, this reaction is expected to proceed selectively at the C1-Br bond. researchgate.net A variety of aryl- and heteroarylboronic acids can be used to introduce diverse substituents at this position. nih.gov The unreacted C-Cl bond can then be subjected to a second coupling reaction under more forcing conditions if desired. beilstein-journals.org

Typical conditions for selective Suzuki-Miyaura coupling at the C-Br bond involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent system such as toluene (B28343), 1,4-dioxane, or DMF, often with the addition of water. nih.govnih.govmdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

Organoboron ReagentCatalyst/LigandBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O7-Chloro-1-phenyldibenzo[b,d]thiophene
Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane7-Chloro-1-(thiophen-2-yl)dibenzo[b,d]thiophene
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene7-Chloro-1-(4-methoxyphenyl)dibenzo[b,d]thiophene
Pyridine-3-boronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O7-Chloro-1-(pyridin-3-yl)dibenzo[b,d]thiophene

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. Similar to other palladium-catalyzed reactions, the Sonogashira coupling can be performed selectively on the C-Br bond of this compound. This provides a direct route to installing an alkynyl functional group, which is a valuable precursor for further transformations.

Common catalytic systems include PdCl₂(PPh₃)₂/CuI with a base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), which can also serve as the solvent. researchgate.net

Table 2: Illustrative Sonogashira Coupling Reactions

Terminal AlkyneCatalyst SystemBaseSolventExpected Product
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF7-Chloro-1-(phenylethynyl)dibenzo[b,d]thiophene
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene7-Chloro-1-((trimethylsilyl)ethynyl)dibenzo[b,d]thiophene
1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NDMF1-(Hex-1-yn-1-yl)-7-chlorodibenzo[b,d]thiophene
Propargyl alcoholPd(OAc)₂ / XPhos / CuIK₂CO₃Acetonitrile3-(7-Chlorodibenzo[b,d]thiophen-1-yl)prop-2-yn-1-ol

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. researchgate.net This reaction is known for its high functional group tolerance and generally high yields. The selective coupling at the C-Br bond of this compound can be readily achieved, providing a pathway to alkylated, arylated, or vinylated products.

A typical procedure involves the use of a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ in a solvent like THF or DMF. researchgate.net

Table 3: Illustrative Negishi Coupling Reactions

Organozinc ReagentCatalystSolventExpected Product
Phenylzinc chloridePd(PPh₃)₄THF7-Chloro-1-phenyldibenzo[b,d]thiophene
Ethylzinc bromidePd(dppf)Cl₂THF7-Chloro-1-ethyldibenzo[b,d]thiophene
Vinylzinc bromidePd(PPh₃)₄DMF7-Chloro-1-vinyldibenzo[b,d]thiophene
Allylzinc bromidePd(OAc)₂ / P(o-tol)₃THF1-Allyl-7-chlorodibenzo[b,d]thiophene

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a premier method for synthesizing aryl amines. The reaction is highly selective for the C-Br bond over the C-Cl bond, allowing for the synthesis of 1-amino-7-chlorodibenzo[b,d]thiophene derivatives. researchgate.net

This transformation requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a specialized bulky, electron-rich phosphine ligand (such as Xantphos, BINAP, or XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). nih.govresearchgate.net

Table 4: Illustrative Buchwald-Hartwig Amination Reactions

AmineCatalyst/LigandBaseSolventExpected Product
AnilinePd₂(dba)₃ / BINAPNaOtBuTolueneN-(7-Chlorodibenzo[b,d]thiophen-1-yl)aniline
MorpholinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane4-(7-Chlorodibenzo[b,d]thiophen-1-yl)morpholine
CarbazolePd₂(dba)₃ / XPhosK₃PO₄Toluene9-(7-Chlorodibenzo[b,d]thiophen-1-yl)-9H-carbazole
BenzylaminePd(OAc)₂ / RuPhosNaOtBuTolueneN-Benzyl-7-chlorodibenzo[b,d]thiophen-1-amine

The Stille coupling reaction creates a C-C bond by reacting an organotin compound (organostannane) with an organic halide, catalyzed by palladium. mdpi.com While the toxicity of organotin reagents is a concern, the reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov The chemoselective coupling at the C1-Br position of this compound proceeds efficiently.

The most common catalyst is Pd(PPh₃)₄, and the reaction is typically run in a non-polar aprotic solvent like toluene or THF. nih.govuwindsor.ca Additives such as lithium chloride or copper(I) iodide can sometimes accelerate the reaction.

Table 5: Illustrative Stille Coupling Reactions

Organotin ReagentCatalystSolventExpected Product
Tributyl(phenyl)stannanePd(PPh₃)₄Toluene7-Chloro-1-phenyldibenzo[b,d]thiophene
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂THF7-Chloro-1-vinyldibenzo[b,d]thiophene
2-(Tributylstannyl)thiophenePd(PPh₃)₄DMF7-Chloro-1-(thiophen-2-yl)dibenzo[b,d]thiophene
Tributyl(ethynyl)stannanePd(AsPh₃)₄ / CuIToluene7-Chloro-1-ethynyldibenzo[b,d]thiophene

Other Transition Metal-Mediated Functionalizations and Derivatizations

Beyond standard cross-coupling reactions, this compound is a candidate for a variety of other transition metal-mediated transformations to introduce diverse functional groups and construct more complex molecular architectures. While specific studies on this exact molecule are limited, the reactivity of related aryl halides provides a strong basis for predicting its behavior in these reactions.

Palladium catalysts, in particular, are versatile for a range of functionalization reactions. For instance, C-H activation/functionalization is a powerful tool for the direct introduction of substituents without the need for pre-functionalized starting materials. smolecule.com In the context of this compound, a palladium-catalyzed C-H activation could potentially be directed by one of the halogen atoms to functionalize a neighboring position, offering a route to tri-substituted dibenzo[b,d]thiophene derivatives.

Furthermore, other transition metals like cobalt have shown promise in C-H alkylation reactions under mild conditions, tolerating functional groups such as bromo and iodo substituents. researchgate.net This suggests that cobalt-catalyzed reactions could be employed to introduce alkyl groups onto the dibenzo[b,d]thiophene core of this compound, likely with regioselectivity influenced by the existing halogen atoms.

The following table summarizes potential transition metal-mediated functionalizations applicable to this compound, based on known reactions of similar aryl halides.

Table 1: Potential Transition Metal-Mediated Functionalizations of this compound

Reaction Type Catalyst System (Example) Potential Product
C-H Arylation Pd(OAc)₂ / P(o-tol)₃ Aryl-substituted this compound
C-H Alkylation Co(III) complexes Alkyl-substituted this compound
Thiolation Pd or Cu catalysts Thioether derivatives

Ring-Opening, Rearrangement, and Degradation Pathways of Dibenzo[b,d]thiophenes

The dibenzo[b,d]thiophene core is a robust and thermally stable aromatic system. However, under specific conditions, it can undergo ring-opening, rearrangement, and degradation. These pathways are important to consider in both synthetic applications and environmental fate.

Degradation Pathways:

Microbial Degradation: Certain microorganisms, such as Pseudomonas species, are capable of degrading dibenzo[b,d]thiophene. researchgate.netnih.gov The degradation often proceeds through oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone, followed by cleavage of the thiophene ring. researchgate.net The presence of halogen atoms on the aromatic rings, as in this compound, can influence the rate and pathway of microbial degradation, potentially making the compound more recalcitrant. Studies on chlorinated dioxins, which share structural similarities, have shown that biodegradation is possible, often involving initial reductive dechlorination under anaerobic conditions. nih.gov

Photochemical Degradation: In the presence of light, particularly UV radiation, dibenzo[b,d]thiophenes can undergo photodegradation. This process can be enhanced by the presence of photosensitizers. The degradation of benzodithiophene-based polymers upon exposure to light and air has been observed, leading to a disruption of the conjugated system. researchgate.net For halogenated dibenzo[b,d]thiophenes, photochemical reactions could also potentially lead to dehalogenation.

Oxidative Degradation: Strong oxidizing agents can lead to the degradation of the dibenzo[b,d]thiophene ring system. While controlled oxidation can yield the sulfoxide and sulfone, more aggressive conditions can result in ring cleavage.

Ring-Opening and Rearrangement:

Ring-opening of the thiophene moiety in dibenzo[b,d]thiophenes is not a common transformation under typical synthetic conditions due to the aromatic stability of the system. However, certain reactive intermediates or harsh reaction conditions can induce such processes. Rearrangement reactions are also uncommon for the parent dibenzo[b,d]thiophene core itself, but substituents on the ring could potentially undergo rearrangements under thermal or catalytic conditions.

Chemo- and Regioselective Functionalization of this compound

The presence of two different halogen atoms on the dibenzo[b,d]thiophene skeleton introduces the challenge and opportunity for chemo- and regioselective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to selectively functionalize the C1 position while leaving the C7 position untouched.

Chemoselectivity in Cross-Coupling Reactions:

In palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, the oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond. This allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the C1 position. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and reaction time), it is possible to achieve high yields of the mono-functionalized product.

For instance, a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to yield 1-aryl-7-chlorodibenzo[b,d]thiophene as the major product. The remaining chloro-substituent could then be subjected to a second, typically more forcing, cross-coupling reaction to introduce a different group at the C7 position, leading to the synthesis of unsymmetrically substituted dibenzo[b,d]thiophenes.

The following table illustrates the expected selectivity in common cross-coupling reactions.

Table 2: Expected Chemoselectivity in Cross-Coupling Reactions of this compound

Reaction Expected Major Product
Suzuki-Miyaura Coupling 1-Aryl-7-chlorodibenzo[b,d]thiophene
Sonogashira Coupling 1-Alkynyl-7-chlorodibenzo[b,d]thiophene
Buchwald-Hartwig Amination 1-Amino-7-chlorodibenzo[b,d]thiophene

Regioselectivity:

The regioselectivity of the functionalization is inherently controlled by the initial positions of the bromine and chlorine atoms at C1 and C7, respectively. The challenge in regioselectivity would arise if there were multiple C-H bonds that could be activated in reactions such as direct arylation. In such cases, the electronic and steric effects of the existing halogen substituents would direct the incoming group to a specific position. The electron-withdrawing nature of the halogens would deactivate the rings to electrophilic attack but could direct metallation to adjacent positions in certain organometallic reactions.

Computational and Theoretical Investigations of 1 Bromo 7 Chlorodibenzo B,d Thiophene

Electronic Structure Analysis and Molecular Orbital Theory of Dibenzo[b,d]thiophenes

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of conjugated systems like dibenzo[b,d]thiophene. libretexts.org The electronic properties are largely dictated by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For the parent dibenzo[b,d]thiophene molecule, the HOMO is characterized by π-electron density distributed across the entire tricyclic system, including significant density on the sulfur atom. scirp.orgresearchgate.net The LUMO, conversely, has nodes (regions of zero electron density) on the sulfur atom and at the C2 and C8 positions. scirp.org These orbitals are crucial as the HOMO energy level relates to the molecule's ability to donate an electron (ionization potential), while the LUMO energy level relates to its ability to accept an electron (electron affinity).

The introduction of halogen substituents, such as bromine at the 1-position and chlorine at the 7-position, is expected to significantly modify this electronic landscape. Halogens are electron-withdrawing groups, and their presence will stabilize both the HOMO and LUMO, lowering their energy levels. nih.gov This stabilization occurs due to the inductive effect of the electronegative halogen atoms. The precise energy shifts and changes in orbital distribution can be accurately calculated using methods like Density Functional Theory (DFT). For instance, studies on other substituted DBTs have shown how different functional groups can systematically raise or lower the HOMO and LUMO energies, thereby tuning the electronic band gap. scirp.orgresearchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
Dibenzo[b,d]thiophene (DBT)-5.99-0.995.00
Dibenzo[b,d]thiophen-2-yltriphenylsilane-5.79-1.184.61

This table presents theoretically predicted orbital energies for dibenzo[b,d]thiophene (DBT) and a substituted derivative, illustrating the influence of functionalization on electronic properties. The calculations were performed using density functional methods. Data sourced from theoretical studies on DBT-based electron transport materials. scirp.orgresearchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become an indispensable tool for predicting the reactivity of molecules and elucidating complex reaction mechanisms. For dibenzothiophene (B1670422) derivatives, DFT calculations can identify the most likely sites for chemical attack and map out the energy profiles of reaction pathways.

Studies on the parent DBT and its alkylated derivatives have used DFT-based reactivity descriptors to predict their behavior in processes like hydrodesulfurization. semanticscholar.org These descriptors can determine whether a reaction is likely to proceed and at which atomic site. For 1-bromo-7-chlorodibenzo[b,d]thiophene, the halogen substituents act as electron-withdrawing groups, which generally deactivates the aromatic rings toward electrophilic substitution. wikipedia.org However, they also act as ortho- and para-directing groups, guiding incoming electrophiles to specific positions on the benzene (B151609) rings. DFT calculations can precisely quantify these directing effects by mapping the molecular electrostatic potential (MEP), which shows the regions of positive and negative charge on the molecule's surface. nih.gov

Furthermore, DFT has been successfully applied to study reaction mechanisms such as electrophilic aromatic substitution and the formation of sulfonium (B1226848) salts. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can construct a detailed potential energy surface that explains the reaction's feasibility and selectivity.

Prediction of Spectroscopic Features for Mechanistic Understanding and Advanced Characterization

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-Visible absorption spectra. rsc.orgyoutube.com These predictions are invaluable for interpreting experimental data, understanding electronic transitions, and characterizing new compounds.

For dibenzothiophene derivatives, TD-DFT calculations have been employed to study their excited-state dynamics. scispace.comresearchgate.net These studies show that the low-energy electronic states typically have ππ* character. scispace.com The calculations can accurately predict the energies of these states, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. mdpi.comresearchgate.net

The presence of bromo and chloro substituents on the dibenzothiophene core is expected to influence its absorption spectrum. Halogen substitution on aromatic rings often leads to a bathochromic (red) shift, meaning the absorption maxima move to longer wavelengths. researchgate.net TD-DFT can model this effect and provide a predicted spectrum for this compound, which can aid in its experimental identification and characterization. The accuracy of TD-DFT in predicting λmax for large organic dyes is well-established, often achieving quantitative agreement with experimental values after applying minor statistical corrections. researchgate.net

CompoundCalculated λmax (nm)Experimental λmax (nm)
Dibenzothiophene (DBT)317320
4-Methyldibenzothiophene318322
4,6-Dimethyldibenzothiophene319324

This table compares the experimentally measured lowest-energy absorption maxima with values predicted by TD-DFT calculations for dibenzothiophene and its methylated derivatives in cyclohexane. This demonstrates the capability of computational methods to model spectroscopic features. Data sourced from studies on the excited state dynamics of DBT derivatives. scispace.com

Conformational Analysis and Molecular Dynamics Simulations of Dibenzo[b,d]thiophene Derivatives

The dibenzo[b,d]thiophene core is a relatively rigid, planar system. wikipedia.org However, the molecule as a whole can exhibit slight deviations from planarity, and any attached substituent groups may have rotational freedom, leading to different possible conformations. Computational methods can be used to perform a conformational analysis, identifying the most stable three-dimensional structures of a molecule by calculating the potential energy associated with different arrangements.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular vibrations, and interactions with the environment. Ab initio molecular dynamics, for example, has been used to investigate the excited-state dynamics of thiophene (B33073), revealing the interplay between different relaxation pathways. scispace.com Such simulations could be applied to this compound to understand its structural dynamics in different phases or solvents.

Quantum Chemical Descriptors for Predicting Aromaticity, Stability, and Reactivity

Quantum chemical descriptors are numerical values derived from the wavefunction or electron density of a molecule that quantify its chemical properties. These descriptors are powerful tools for predicting aromaticity, stability, and reactivity without simulating a full chemical reaction. semanticscholar.org

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP), predict the most reactive sites within a molecule. semanticscholar.orgnih.gov For this compound, these descriptors would identify which carbon atoms are most susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for predicting the outcomes of further chemical modifications.

In Silico Design Principles for Dibenzo[b,d]thiophene-Based Architectures

In silico design refers to the use of computational methods to design and screen molecules with desired properties before they are synthesized in the lab. biochartoday.comrug.nl This approach accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates. Dibenzo[b,d]thiophene derivatives are key building blocks for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).

Computational studies have established clear design principles for these materials. For instance, to create effective electron transport materials for blue OLEDs, a molecule must have a sufficiently deep HOMO energy to block holes and a high enough triplet energy to prevent quenching of the emitter. scirp.orgresearchgate.net DFT calculations can predict these properties, allowing for the virtual screening of many different DBT derivatives to identify optimal structures. scispace.com By systematically changing the substituents on the DBT core—such as adding halogen atoms or other functional groups—researchers can tune the HOMO/LUMO levels and other electronic properties to meet the specific requirements of a device. scirp.orgnih.gov This rational design approach, guided by quantum chemical calculations, is a cornerstone of modern materials science.

Advanced Spectroscopic and Diffraction Studies for Mechanistic Elucidation of 1 Bromo 7 Chlorodibenzo B,d Thiophene

High-Resolution NMR Spectroscopy for Isotopic Labeling and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise chemical structure of 1-bromo-7-chlorodibenzo[b,d]thiophene in solution. The ¹H and ¹³C NMR spectra would provide a unique fingerprint of the molecule, with chemical shifts and coupling constants confirming the substitution pattern of the bromo and chloro atoms on the dibenzothiophene (B1670422) core.

Isotopic Labeling: To overcome challenges in assigning specific resonances in the potentially crowded aromatic region of the ¹³C NMR spectrum, isotopic labeling could be employed. Synthesizing the compound with ¹³C-enriched starting materials at specific positions would allow for unambiguous signal assignment. This technique is crucial for detailed mechanistic studies where tracking the fate of specific atoms is necessary.

Dynamic Processes: While the dibenzothiophene core is a rigid, planar system, variable-temperature NMR studies could probe for any subtle dynamic processes. However, significant conformational dynamics are not expected for this molecule. The primary application of high-resolution NMR would be the definitive confirmation of its molecular structure. For comparison, the ¹H NMR spectrum of a related compound, 2-chlorodibenzo[b,d]thiophene, shows signals in the aromatic region between δ 7.32 and 8.09 ppm. rsc.org

A hypothetical summary of expected NMR data for this compound is presented below.

Nucleus Expected Chemical Shift Range (ppm) Information Provided
¹H7.0 - 8.5Position and coupling of hydrogen atoms on the aromatic rings.
¹³C110 - 145Carbon skeleton structure, positions of halogen substituents.

Time-Resolved Optical Spectroscopy for Excited State Dynamics and Photophysical Pathways

Time-resolved optical spectroscopy techniques, such as femtosecond transient absorption, are essential for understanding the behavior of molecules after they absorb light. For this compound, these studies would map the deactivation pathways of its electronic excited states.

Upon photoexcitation, the molecule would be promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can relax through several pathways:

Fluorescence: Radiative decay back to the S₀ state, emitting light.

Internal Conversion (IC): Non-radiative decay to the S₀ state.

Intersystem Crossing (ISC): A spin-forbidden transition to a triplet state (T₁).

Studies on similar dibenzothiophene derivatives show that they undergo highly efficient intersystem crossing to the triplet manifold with yields of approximately 98%. chemrxiv.org The presence of the heavy bromine atom in this compound is expected to further enhance the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling. Time-resolved spectroscopy would measure the lifetimes of the S₁ and T₁ states, which for similar molecules are in the picosecond and nanosecond to microsecond domains, respectively. chemrxiv.org

Excited State/Process Typical Timescale Probing Technique
S₁ State RelaxationPicoseconds (ps)Femtosecond Transient Absorption
Intersystem Crossing (S₁ → T₁)Picoseconds (ps)Femtosecond Transient Absorption
T₁ State RelaxationNanoseconds (ns) to Microseconds (µs)Nanosecond Transient Absorption/Emission

Solid-State NMR and EPR for Supramolecular Assemblies and Spin Dynamics

Solid-State NMR (ssNMR): While solution NMR provides data on individual molecules, ssNMR spectroscopy probes the structure and dynamics of molecules in the solid state. For this compound, ssNMR could reveal details about its crystal packing, identifying non-equivalent molecules in the unit cell (polymorphism) and characterizing intermolecular interactions, such as π-π stacking.

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a technique that detects species with unpaired electrons. The ground state of this compound is a diamagnetic, closed-shell molecule and therefore EPR-silent. However, EPR could be used to study its paramagnetic species, such as:

Triplet State: The photo-generated T₁ state, which has two unpaired electrons, could be studied by time-resolved EPR to understand its spin dynamics and electronic structure.

Radical Ions: Chemical or electrochemical oxidation or reduction can generate the radical cation or anion of the molecule, whose EPR spectra would provide information on the distribution of the unpaired electron's spin density across the dibenzothiophene framework.

X-ray Absorption (XAS) and X-ray Emission Spectroscopy (XES) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques for probing the electronic structure of materials. nih.govresearchgate.net They are particularly useful for studying the local chemical environment of specific atoms within a molecule.

X-ray Absorption Spectroscopy (XAS): By tuning the X-ray energy to the absorption edge of a specific element, XAS can provide detailed information. unimi.itdntb.gov.ua

Sulfur K-edge XAS: Would provide information on the oxidation state of the sulfur atom and its covalent bonding environment within the thiophene (B33073) ring.

Bromine and Chlorine K-edge XAS: Would probe the local electronic structure around the halogen atoms, offering insights into the nature of the carbon-halogen bonds.

The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the formal oxidation state and coordination geometry of the absorbing atom. nih.govkyoto-u.ac.jp

X-ray Emission Spectroscopy (XES): XES is a complementary technique that probes the occupied electronic states. uu.nl By analyzing the emitted X-rays following core-level excitation, one can map the character of the molecular orbitals. For this compound, S, Br, and Cl Kβ XES could be used to determine the contribution of these atoms to the occupied molecular orbitals, providing a detailed picture of the chemical bonding. stanford.edu

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comlibretexts.org A successful crystallographic analysis of this compound would yield a wealth of information.

Molecular Geometry: The technique would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planarity of the dibenzothiophene system and reveal any minor distortions caused by the halogen substituents.

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice. mdpi.com This is crucial for understanding supramolecular assembly. Potential interactions that could be identified include:

π-π Stacking: Interactions between the aromatic faces of adjacent molecules.

Halogen Bonding: Non-covalent interactions between the electrophilic region of a halogen atom (Br or Cl) and a nucleophilic site on a neighboring molecule, such as the sulfur atom or the π-system.

A hypothetical table of key structural parameters that would be determined is shown below.

Parameter Expected Value Significance
C-S Bond Length~1.74 ÅConfirms thiophene ring structure.
C-Br Bond Length~1.90 ÅCharacterizes the carbon-bromine bond.
C-Cl Bond Length~1.74 ÅCharacterizes the carbon-chlorine bond.
Dihedral Angle~0°Confirms the planarity of the fused ring system.
Intermolecular Distances>3.0 ÅReveals packing and non-covalent interactions.

Advanced Mass Spectrometry Techniques for Reaction Intermediate Identification

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of this compound and for identifying potential intermediates in its synthesis or degradation.

Molecular Ion Identification: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₂H₆BrClS). A key feature in the mass spectrum would be the distinctive isotopic pattern arising from the presence of bromine and chlorine.

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) create a characteristic M/M+2 doublet of nearly 1:1 intensity.

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) create an M/M+2 doublet of approximately 3:1 intensity.

The combination of these two halogen patterns would result in a complex and unique cluster of peaks for the molecular ion (at M, M+2, M+4, M+6), which serves as a definitive confirmation of the presence of one bromine and one chlorine atom.

Reaction Intermediate Identification: In mechanistic studies, MS techniques can be coupled with separation methods (like GC-MS or LC-MS) to identify transient intermediates. Tandem mass spectrometry (MS/MS) involves isolating a specific ion (like a suspected intermediate) and fragmenting it to obtain structural information. By analyzing the fragmentation patterns, the structure of unknown intermediates can be pieced together, providing crucial insights into reaction pathways. docbrown.infodocbrown.info

Structure Property Relationships and Material Science Applications of Dibenzo B,d Thiophene Derivatives

Impact of Halogenation on Electronic Properties and Frontier Molecular Orbitals

Halogenation is a widely used method to modulate the electronic properties of organic semiconductors. nih.gov The electronegativity and size of halogen atoms can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, the introduction of electron-withdrawing halogens can lower both HOMO and LUMO energy levels, which can improve the stability of the material and affect its charge injection and transport characteristics. The specific positions of the halogens are crucial in determining the extent of these changes. However, without specific studies on 1-Bromo-7-chlorodibenzo[b,d]thiophene, any discussion on its frontier molecular orbitals would be purely speculative.

Rational Design Principles for Tuning Optical and Electrochemical Properties

The rational design of organic materials involves strategically modifying a core structure to achieve desired optical and electrochemical properties. For dibenzo[b,d]thiophene derivatives, this often involves introducing various functional groups to control the electronic band gap, absorption and emission wavelengths, and redox potentials. While the principles of such design are well-established, their specific application to this compound has not been documented.

Self-Assembly and Supramolecular Architectures of this compound

Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can direct the self-assembly of molecules into well-ordered supramolecular structures. nih.govmdpi.com These interactions, along with π-π stacking of the aromatic cores, are critical in determining the solid-state packing of organic materials, which in turn influences their electronic properties. The presence of both bromine and chlorine in this compound suggests the potential for complex and exciting supramolecular architectures. However, no crystallographic data or self-assembly studies for this specific compound are available to confirm this.

Crystallographic Engineering for Enhanced Intermolecular Interactions

Crystallographic engineering aims to control the solid-state packing of molecules to optimize intermolecular interactions for desired material properties. This can involve the strategic placement of functional groups that can form specific non-covalent bonds. While this is a powerful tool in material design, there is no published work on the crystallographic engineering of this compound.

Dibenzo[b,d]thiophene Derivatives in Organic Electronic Materials: Charge Transport and Photovoltaics

Dibenzo[b,d]thiophene derivatives have been explored for applications in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their good charge transport properties and stability. mdpi.commdpi.comrsc.org The performance of these devices is highly dependent on the molecular structure of the active materials. Halogenation can impact charge transport, with studies on other halogenated organic semiconductors showing both enhancements and reductions in charge carrier mobility depending on the specific molecular packing. nih.govbeilstein-journals.orgresearchgate.net Without experimental data, the charge transport characteristics of this compound remain unknown.

Development of Fluorescent and Phosphorescent Materials based on Dibenzo[b,d]thiophenes

Dibenzo[b,d]thiophene-based materials have been developed for use in organic light-emitting diodes (OLEDs) as fluorescent emitters or hosts for phosphorescent dopants. dtu.dkrsc.org The introduction of heavy atoms like bromine can enhance intersystem crossing from the singlet excited state to the triplet state, a phenomenon known as the "heavy atom effect." iastate.edulibretexts.org This can lead to increased phosphorescence. While this suggests that this compound could have interesting photophysical properties, no studies on its fluorescence or phosphorescence have been reported.

Emerging Applications and Future Research Frontiers

1-Bromo-7-chlorodibenzo[b,d]thiophene as a Precursor in Complex Molecule Synthesis

The strategic placement of two different halogen atoms on the dibenzo[b,d]thiophene core makes this compound a versatile precursor for the synthesis of more complex, multi-substituted molecules. The difference in bond strength (C-Br being weaker and more reactive than C-Cl) allows for selective, stepwise functionalization through various cross-coupling reactions.

This selective reactivity is crucial in transition-metal-catalyzed processes. For instance, a Suzuki or Stille coupling reaction could be directed to the more reactive C-Br bond at position 1, leaving the C-Cl bond at position 7 intact for a subsequent, different transformation. This one-pot, multi-reaction approach enhances synthetic efficiency by reducing the need for intermediate purification steps. rsc.org

Table 1: Potential Stepwise Functionalization Reactions

Step Reaction Type Position Targeted Catalyst/Reagent Example Resulting Intermediate
1 Suzuki Coupling C1-Br Pd(PPh₃)₄, Arylboronic Acid 1-Aryl-7-chlorodibenzo[b,d]thiophene
2 Buchwald-Hartwig Amination C7-Cl Pd₂(dba)₃, Amine, Base 1-Aryl-7-amino-dibenzo[b,d]thiophene
1 Sonogashira Coupling C1-Br PdCl₂(PPh₃)₂, CuI, Alkyne 1-Alkynyl-7-chlorodibenzo[b,d]thiophene

This methodology allows for the construction of precisely substituted dibenzothiophene (B1670422) derivatives that are valuable as building blocks for pharmaceuticals, organic electronics, and advanced polymers. organic-chemistry.orgchemrxiv.org

Role in Advanced Catalytic Systems and Ligand Design

The rigid and planar structure of the dibenzo[b,d]thiophene skeleton is an attractive scaffold for the design of specialized ligands for transition metal catalysis. By replacing the halogen atoms of this compound with coordinating groups, such as phosphines or N-heterocyclic carbenes, novel ligands with unique steric and electronic properties can be synthesized.

For example, a sequential substitution could yield a bidentate ligand with two different donor atoms, creating an asymmetric electronic environment around the metal center. Such ligands are highly sought after in asymmetric catalysis, where precise control over the stereochemical outcome of a reaction is required. The dibenzothiophene core can influence the catalytic activity by participating in π-stacking interactions or by tuning the electron density at the metal center. acs.org

The development of such catalyst systems is relevant for processes like hydrodesulfurization (HDS), where nickel and platinum complexes have shown activity in breaking the C-S bonds of dibenzothiophene. acs.orgmdpi.comresearchgate.net The design of new ligands based on this scaffold could lead to catalysts with improved efficiency and selectivity for removing sulfur from fossil fuels.

Integration into Novel Optoelectronic and Photonic Devices

Dibenzothiophene derivatives are recognized for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The introduction of heavy atoms like bromine and chlorine into the dibenzothiophene structure can significantly modify its photophysical properties.

The presence of these halogens is known to promote intersystem crossing—the transition of a molecule from a singlet excited state to a triplet excited state—due to the heavy-atom effect. nih.goviastate.eduresearchgate.net This property is highly desirable for developing efficient phosphorescent emitters for OLEDs, where harvesting both singlet and triplet excitons can lead to near-100% internal quantum efficiency.

This compound could serve as a key building block for these materials. It can be incorporated into larger conjugated systems, acting as a host material or as a core for a phosphorescent emitter. Its derivatization allows for the fine-tuning of energy levels (HOMO/LUMO) to facilitate efficient charge injection, transport, and recombination within an optoelectronic device. mdpi.com

Table 2: Potential Optoelectronic Applications and Relevant Properties

Application Key Property Influenced by Halogens Potential Role of the Compound
Organic Light-Emitting Diodes (OLEDs) Enhanced Intersystem Crossing, High Triplet Energy Precursor for phosphorescent host materials or emitters.
Organic Field-Effect Transistors (OFETs) Modified Molecular Packing, Tunable Energy Levels Building block for p-type or n-type organic semiconductors. mdpi.com

Sensor Development based on Dibenzo[b,d]thiophene Scaffolds

The electron-rich nature and functionalizable backbone of the dibenzo[b,d]thiophene scaffold make it a suitable platform for the development of chemical sensors. mdpi.com By attaching specific recognition units (receptors) to the 1- and 7-positions of the molecule, sensors that can selectively bind to target analytes (e.g., metal ions, anions, or neutral molecules) can be designed.

Upon binding of the analyte, a detectable change in the photophysical properties of the molecule, such as a shift in its fluorescence emission or a change in color (colorimetric response), can occur. This signaling mechanism often relies on processes like intramolecular charge transfer (ICT), which can be modulated by the analyte. mdpi.com Thiophene-based materials have already shown promise as fluorescent sensors for toxic species like Au³⁺. dtu.dk

This compound is an ideal starting material for creating such sensors. The halogen sites provide convenient handles for introducing the necessary receptor and signaling moieties through established cross-coupling chemistry. This allows for the rational design of sensors tailored to specific environmental or biological monitoring tasks. nih.gov

Environmental Applications Beyond Biodesulfurization (e.g., adsorption, degradation)

Beyond its relevance in catalytic hydrodesulfurization, the dibenzothiophene structure is a subject of environmental research due to its persistence as a pollutant from fossil fuels. Understanding its interactions with various materials is key to developing remediation technologies.

Adsorption: Adsorptive desulfurization is a promising technique for removing sulfur-containing aromatic compounds like dibenzothiophene from fuels. researchgate.net Materials with high surface area and specific surface chemistry, such as activated carbons and metal-organic frameworks (MOFs), are effective adsorbents. mdpi.comcuny.edu The removal mechanism often involves π-π interactions between the aromatic rings of the dibenzothiophene and the adsorbent surface. researchgate.net While research has focused on the parent compound, studies on halogenated derivatives like this compound could reveal how substituents affect adsorption efficiency and selectivity.

Degradation: Photochemical degradation is another potential environmental fate for these compounds. Studies on halogen-substituted dibenzothiophene oxides have shown that they can undergo photolysis under UV irradiation. nih.goviastate.eduresearchgate.net This suggests that sunlight could play a role in the natural attenuation of such pollutants. Further research into the photodegradation pathways of this compound could inform strategies for environmental cleanup.

Advanced Characterization Techniques for In Situ Reaction Monitoring

The synthesis and modification of this compound involve complex, often multi-step reactions. To optimize these processes, it is crucial to understand their kinetics, identify transient intermediates, and accurately determine reaction endpoints. Advanced in situ monitoring techniques provide this information in real-time without the need for sampling. mt.com

Spectroscopic Methods:

FTIR (Fourier-Transform Infrared) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for real-time reaction analysis. spectroscopyonline.com They can monitor the concentration of reactants, products, and intermediates by tracking their unique vibrational fingerprints. For example, in a coupling reaction involving this compound, one could observe the disappearance of the C-Br vibrational mode and the appearance of new bands corresponding to the product. chemrxiv.org

NMR (Nuclear Magnetic Resonance) Spectroscopy: While less common for real-time industrial monitoring, in situ NMR provides detailed structural information about species in the reaction mixture, making it invaluable for mechanistic studies.

These techniques allow for rapid process development and optimization, ensuring higher yields, better purity, and improved safety. mt.comspectroscopyonline.com

Conclusion and Future Outlook

Synthesis of Key Research Discoveries and Contributions for 1-Bromo-7-chlorodibenzo[b,d]thiophene

Specific research focused solely on this compound is limited in publicly accessible scientific literature. The compound is primarily available through chemical suppliers for laboratory and research use, indicating its role as a potential building block in more complex molecular syntheses. lumorachemicals.com While direct studies on this specific molecule are not extensively documented, its structure is a part of the broader class of halogenated dibenzo[b,d]thiophenes. Research into this class of compounds provides context for its potential utility and significance.

Halogenated heterocycles, including thiophene (B33073) derivatives, are crucial in medicinal chemistry and materials science. nih.gov The introduction of halogen atoms like bromine and chlorine into the dibenzo[b,d]thiophene scaffold can significantly alter the molecule's structural, biological, and pharmacological properties. nih.gov This makes such compounds valuable as reactive intermediates for creating more complex molecules. nih.gov For instance, related compounds like 3-bromomethyl-7-chlorobenzo[b]thiophene are synthesized as intermediates for further chemical reactions. google.com The general class of dibenzothiophenes, which are tricyclic aromatic sulfur heterocycles, are known to be thermally stable and undergo electrophilic substitution reactions. chemicalbook.com This reactivity is fundamental to their application in synthesizing dyes, fluorescent whiteners, and various biodynamic agents. chemicalbook.comchemicalbook.com

Persistent Challenges and Unexplored Avenues in Halogenated Dibenzo[b,d]thiophene Chemistry

The chemistry of halogenated dibenzo[b,d]thiophenes, while promising, is not without its challenges. A primary hurdle is the regioselective synthesis of specific isomers. The controlled introduction of different halogens at specific positions on the dibenzothiophene (B1670422) core can be difficult to achieve, often resulting in mixtures of products that are challenging to separate. chemicalbook.com

Further challenges include:

Harsh Reaction Conditions: Many halogenation methods require harsh conditions, toxic reagents, and may produce significant corrosive by-products like hydrogen halides, which also reduces the atom economy of the reaction. nih.govmdpi.com

By-product Formation: The synthesis of polyhalogenated derivatives can lead to dehalogenated by-products, complicating purification and reducing yields. nih.gov For example, attempts to synthesize highly brominated dibenzo-p-dioxins, a related class of compounds, resulted in such unwanted side reactions. nih.gov

Limited Generality: Some chlorocyclization reactions, a common method for synthesizing chlorinated heterocycles, lack generality and often result in poor to moderate yields. nih.gov

Unexplored avenues in this field are plentiful. There is a significant need for the development of greener and more efficient synthetic methods. nih.govnih.gov This includes using environmentally benign solvents like ethanol (B145695) and non-toxic reagents to produce halogenated thiophenes. nih.govnih.gov A key area for exploration is the development of catalytic systems, perhaps using copper-based catalysts, to achieve more selective and efficient C-H halogenation, thus avoiding the need for pre-functionalized starting materials. mdpi.com Furthermore, the full potential of asymmetrically substituted dibenzo[b,d]thiophenes like this compound remains largely untapped, particularly in the development of advanced materials with specific electronic or optical properties.

Prognostications for Future Research Trajectories and Innovations

Future research on this compound and related compounds is likely to advance on several fronts, driven by the demand for novel materials and pharmaceuticals.

Key Future Trajectories:

Advanced Materials Science: Halogenated thiophenes are being investigated for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The specific substitution pattern of this compound could lead to unique electronic properties. Future work will likely involve incorporating this and similar molecules into polymers and other materials to tune their HOMO-LUMO gaps and enhance performance in devices like organic solar cells. nih.govrsc.org

Pharmaceutical and Biological Applications: The benzo[b]thiophene core is a recognized pharmacophore present in several drugs. nih.govnih.gov Halogenation is a known strategy to enhance the biological activity of molecules. nih.gov Future studies will likely explore the synthesis of derivatives from this compound to screen for potential antimicrobial, antifungal, anticancer, or anti-inflammatory activities. chemicalbook.comnih.gov The development of new antioxidant drug candidates based on tetrahydrobenzo[b]thiophene derivatives is an active area of research. nih.govresearchgate.net

Catalysis and Synthetic Methodology: A major innovation will be the development of novel, highly selective, and environmentally friendly halogenation techniques. nih.gov This could involve photochemistry or new catalytic methods that allow for precise C-H functionalization under mild conditions. mdpi.com One-pot synthesis strategies that create highly functionalized thiophene derivatives are also a promising area of development. acs.org

Computational Studies: The use of computational methods, such as Density Functional Theory (DFT), will become increasingly important. scienceopen.com These studies can predict the structural, electronic, and reactive properties of molecules like this compound, guiding synthetic efforts and helping to understand the relationship between structure and function. scienceopen.com

The table below summarizes the key areas of focus for the future of halogenated dibenzo[b,d]thiophene chemistry.

Research AreaFocusPotential Innovations
Materials Science Organic electronics (OLEDs, OFETs), Organic solar cellsDevelopment of new high-performance materials with tailored electronic properties.
Medicinal Chemistry Antimicrobial, Anticancer, Antioxidant agentsDiscovery of novel drug candidates with enhanced efficacy and better pharmacokinetic profiles.
Synthetic Chemistry Green synthesis, Catalysis, RegioselectivityCreation of more efficient, sustainable, and selective methods for synthesizing complex halogenated compounds.
Computational Chemistry DFT calculations, Property predictionAccelerated discovery and design of new molecules with desired properties before synthesis.

Q & A

Q. What are the common synthetic routes for 1-bromo-7-chlorodibenzo[b,d]thiophene, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of dibenzo[b,d]thiophene derivatives. For bromination and chlorination, electrophilic substitution is favored using reagents like N-bromosuccinimide (NBS) or Cl₂ in the presence of Lewis acids (e.g., FeCl₃). Regioselectivity is influenced by steric and electronic factors: bromine preferentially substitutes at the less hindered position (e.g., position 1), while chlorine occupies the more activated site (e.g., position 7) due to resonance stabilization . Optimizing solvent polarity (e.g., dichloromethane vs. THF) and temperature (-78°C for kinetic control) can improve yields to >70% .

Q. How can researchers purify and characterize this compound?

Purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients (e.g., 9:1 ratio) to isolate the product . For characterization:

  • Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 417.7341 for C₁₂H₆BrClS) .
  • ¹H/¹³C NMR identifies substitution patterns: deshielded aromatic protons (δ 7.8–8.2 ppm) and carbon shifts (δ 120–135 ppm) indicate halogenation sites .
  • X-ray crystallography resolves stereoelectronic effects in the dibenzothiophene core .

Q. What safety protocols are critical when handling halogenated dibenzothiophenes?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as halogenated aromatics may cause skin irritation or toxicity .
  • Neutralize waste with sodium bicarbonate before disposal.
  • Monitor for byproducts like HBr/HCl gases using scrubbers .

Q. How can researchers efficiently retrieve literature on halogenated dibenzothiophenes?

  • Use SciFinder or Reaxys with Boolean terms: (dibenzo[b,d]thiophene) AND (halogenation OR bromination OR chlorination) AND (synthesis OR mechanism).
  • Filter by publication type (e.g., "review") and year (post-2010) to prioritize recent methodologies .

Advanced Research Questions

Q. How can regioselectivity challenges in sequential halogenation be addressed computationally?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict bromine/chlorine substitution sites. For example, Fukui indices identify nucleophilic/electrophilic regions, while solvent effects are simulated using PCM models . Experimental validation via kinetic isotope effects (KIEs) can resolve discrepancies between computational and empirical results .

Q. What analytical methods resolve contradictions in reported reaction mechanisms?

  • In situ IR spectroscopy tracks intermediate formation (e.g., bromonium ions).
  • Isotopic labeling (e.g., ²H/¹³C) distinguishes between radical vs. ionic pathways.
  • Controlled competition experiments between bromine and chlorine sources quantify substituent directing effects .

Q. How do surface interactions affect the stability of this compound in environmental studies?

Indoor surface chemistry experiments using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) reveal adsorption kinetics on materials like gypsum or PVC. Halogenated dibenzothiophenes exhibit higher persistence on hydrophobic surfaces due to van der Waals interactions, with half-lives >48 hours under UV light .

Q. What alternative halogenation strategies avoid toxic reagents (e.g., Cl₂ gas)?

  • Electrochemical halogenation using NaCl/NaBr electrolytes achieves chlorination/bromination with >60% Faradaic efficiency .
  • Photocatalytic methods (e.g., TiO₂/UV) enable selective C–H activation, reducing byproduct formation .

Q. How can degradation pathways inform environmental risk assessments?

Aerobic microbial degradation studies (e.g., Pseudomonas spp.) identify metabolites via LC-MS/MS. The thiophene ring undergoes oxidative cleavage to sulfoxides, while halogen atoms are removed via hydrolytic dehalogenases. Compare degradation rates in soil vs. aquatic systems using OECD 301/307 guidelines .

Methodological Resources

TopicRecommended Resources
Synthetic Protocols Advanced Organic Chemistry: Reactions and Synthesis (Carey & Sundberg)
Computational Modeling Gaussian 16 (DFT), ORCA (open-source)
Environmental Analysis EPA TSCA guidelines for halogenated aromatics
Safety Data NIST Chemistry WebBook (spectral libraries)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.